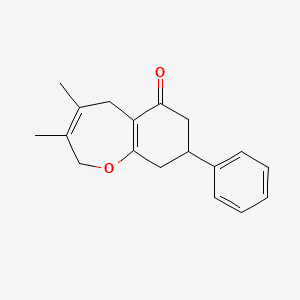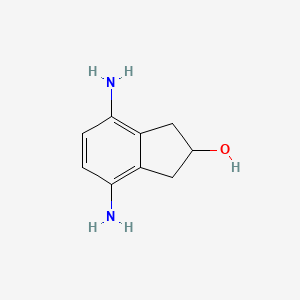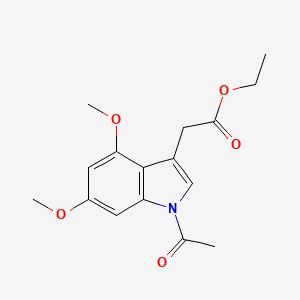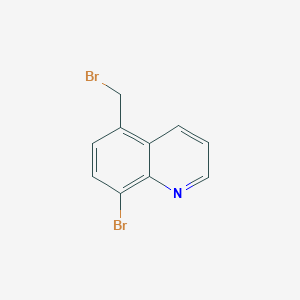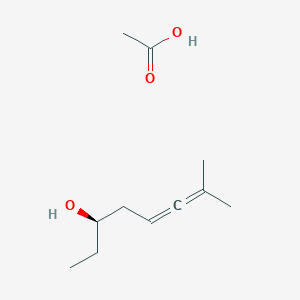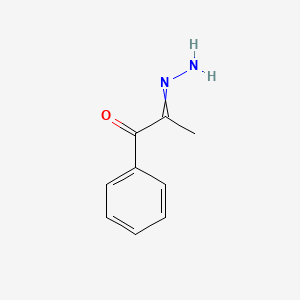
1,2-Propanedione, 1-phenyl-, 2-hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Propanedione, 1-phenyl-, 2-hydrazone is an organic compound with the molecular formula C9H10N2O It is a derivative of 1-phenyl-1,2-propanedione, where the carbonyl group at the second position is replaced by a hydrazone group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Propanedione, 1-phenyl-, 2-hydrazone can be synthesized through the reaction of 1-phenyl-1,2-propanedione with hydrazine. The reaction typically involves mixing the diketone with hydrazine hydrate in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction proceeds via the formation of a hydrazone intermediate, which is then isolated and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,2-Propanedione, 1-phenyl-, 2-hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted hydrazones or hydrazides.
Scientific Research Applications
1,2-Propanedione, 1-phenyl-, 2-hydrazone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Propanedione, 1-phenyl-, 2-hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1,2-propanedione: The parent compound, which lacks the hydrazone group.
1-Phenyl-1,2-propanedione 2-oxime: An oxime derivative with different reactivity and applications.
1-Phenyl-1,2-propanedione 2-hydrazone: A closely related compound with similar properties.
Uniqueness
1,2-Propanedione, 1-phenyl-, 2-hydrazone is unique due to its hydrazone group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
811860-99-8 |
|---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2-hydrazinylidene-1-phenylpropan-1-one |
InChI |
InChI=1S/C9H10N2O/c1-7(11-10)9(12)8-5-3-2-4-6-8/h2-6H,10H2,1H3 |
InChI Key |
PFRFFNVMYANEHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NN)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



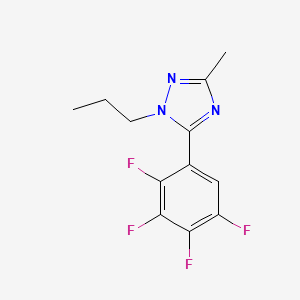
![3-[(2-chlorophenyl)amino]-4H-1,2,4-benzothiadiazin-5-ol 1,1-dioxide](/img/structure/B14205551.png)


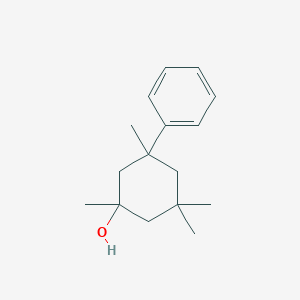

![2-{[(1-Cyclohexyl-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl)oxy]carbonyl}hydrazine-1-carboxylate](/img/structure/B14205581.png)
